molecular formula C11H16N2O3 B8274479 4-(3-Methylbutoxy)-2-nitroaniline

4-(3-Methylbutoxy)-2-nitroaniline

Cat. No.: B8274479
M. Wt: 224.26 g/mol
InChI Key: VVUQHSNLHLMFKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Methylbutoxy)-2-nitroaniline is a nitroaromatic compound featuring a branched alkoxy group (3-methylbutoxy) at the para position relative to the nitro (-NO₂) and amino (-NH₂) groups on the benzene ring. Alkoxy-substituted nitroanilines are typically synthesized via nucleophilic aromatic substitution or coupling reactions, with substituents influencing electronic, steric, and solubility characteristics .

Properties

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

4-(3-methylbutoxy)-2-nitroaniline

InChI

InChI=1S/C11H16N2O3/c1-8(2)5-6-16-9-3-4-10(12)11(7-9)13(14)15/h3-4,7-8H,5-6,12H2,1-2H3

InChI Key

VVUQHSNLHLMFKO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC1=CC(=C(C=C1)N)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Electron-Donating vs. Electron-Withdrawing Groups
  • 4-(3-Methylbutoxy)-2-nitroaniline : The 3-methylbutoxy group is electron-donating, increasing electron density at the nitro group. This may slow reduction rates compared to electron-withdrawing substituents (e.g., methylsulfonyl) .
  • 4-Methylsulfonyl-2-nitroaniline (CAS 21731-56-6): The methylsulfonyl group (-SO₂CH₃) is strongly electron-withdrawing, enhancing nitro group reactivity. This compound exhibits faster catalytic reduction to amines, as seen in studies using AgNi@ZnO catalysts .
Solubility and Melting Points
  • Branched Alkoxy Groups : The 3-methylbutoxy chain likely improves solubility in organic solvents (e.g., THF, hexane) due to increased hydrophobicity, as observed in 4-(2-hexyl-1-decyloxy)-2-nitroaniline .
  • Piperazine Derivatives : 4-(4-Ethylpiperazin-1-yl)-2-nitroaniline (CAS 1702260-52-3) has a polar piperazine group, enhancing water solubility and bioavailability for pharmaceutical applications .

Reactivity in Catalytic Reduction

Nitroanilines are commonly reduced to diamines, a reaction critical in dye and pharmaceutical synthesis. Substituents significantly impact reaction kinetics:

  • 2-Nitroaniline: Reduced to o-phenylenediamine in 30 seconds using AgNi@ZnO catalysts, with a peak at 381 nm disappearing rapidly .
  • 4-Methylsulfonyl-2-nitroaniline : Faster reduction due to electron-withdrawing effects, whereas this compound may exhibit slower kinetics .
Anticancer Activity
  • Piperazine Derivatives : 5-{2-[4-(2-Nitrophenyl)piperazin-1-yl]ethyl}-1,3-dihydro-2H-benzimidazole-2-thiones show anticancer activity, suggesting that bulky substituents like 3-methylbutoxy could modulate interactions with biological targets .
  • Methoxyphenyl Analogs : 4-(4′-Methoxyphenyl)-2-nitroaniline (5m) is synthesized via Suzuki coupling, a method adaptable to alkoxy-substituted derivatives for drug discovery .
Electro-Optic Properties
  • 2-Methyl-4-nitroaniline (MNA): Exhibits a large electro-optic effect due to its non-centrosymmetric crystal structure. The 3-methylbutoxy group in the target compound may disrupt crystallinity, reducing such effects compared to MNA .

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